Home > Products > Building Blocks P15024 > 8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid
8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid - 1701449-28-6

8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid

Catalog Number: EVT-1732032
CAS Number: 1701449-28-6
Molecular Formula: C8H9BFNO3
Molecular Weight: 196.97 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-10-[(S)-(8-amino-6-azaspiro[3,4]octan-6-yl)]-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid hemihydrate (DV-7751a)

  • Compound Description: DV-7751a is a new quinolone antibacterial agent. A one-month oral toxicity study was conducted on this compound in rats and monkeys. []

Reference:[1] One-month oral toxicity study of the new quinolone antibacterial agent (S)-10-[(S)-(8-amino-6-azaspiro[3,4] octan-6-yl)]-9-fluoro-2,3-dihydro-3- methyl-7-oxo-7H-pyrido [1,2,3-de] [, ] benzoxazine-6-carboxylic acid hemihydrate in rats and cynomolgus monkeys. https://www.semanticscholar.org/paper/aab6c91b797848597e23884b8b9916fbca617c4e

S-(-)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H -pyrido-[1,2,3,-de][1,4]benzoxazine-6-carboxylic acid hemihydrate (DR-3355)

  • Compound Description: DR-3355 is a new quinolone antimicrobial agent. A four-week sub-acute toxicity study was conducted with this compound in rats and monkeys. []

Reference:[2] Four-week sub-acute toxicity study of S-(-)-9-fluoro-2,3-dihydro-3-methyl-10- (4-methyl-1-piperazinyl)-7-oxo-7H-pyrido-[1,2,3,-de] [, ]benzoxazine-6- carboxylic acid hemihydrate (DR-3355) in CD rats and cynomolgus monkeys. https://www.semanticscholar.org/paper/5e34ed9e3e8ca85eb3921a417e46822db0e9c75b

(S)-(-)-9-fluoro-2,3-dihydro-3-methyl-10 -[4-(2-pyridyl)-1-piperazinyl]-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine -6-carboxylic acid (YH-6)

  • Compound Description: YH-6 is a new quinolone antimicrobial agent. It exhibits potent activity against Mycoplasma species. Its antimycoplasmal activities were compared with other antibiotics. []

-Fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-2, 3-dihydro-7H-pyrido [1, 2, 3-de] [, ] benzoxazine-6-carboxylic acid (DL-8280, Ofloxacin)

  • Compound Description: DL-8280, more commonly known as Ofloxacin, is a potent antibacterial agent active against both Gram-positive and Gram-negative bacteria. Its synthesis and antibacterial properties are extensively discussed in the provided literature. [, ]

9-fluoro-3-methylene-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid (compound 2)

  • Compound Description: Compound 2 is a novel tricyclic quinolonecarboxylic acid, exhibiting excellent antibacterial activity against both Gram-positive and Gram-negative organisms in vitro. In experimental systemic infections in mice, compound 2 displayed significantly higher activity than Ofloxacin, particularly against infections caused by Escherichia coli. []

(S)-10-(1-Aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]- 1,4-benzoxazine-6-carboxylic acids (Compound (S)-1)

  • Compound Description: Compound (S)-1, a 3-substituted derivative of 10-(1-aminocyclopropyl)-9-fluoro-7-oxo-2,3-dihydro-7H-pyrido[1,2,3 -de]-1,4-benzoxazine-6-carboxylic acid, exhibits potent in vitro activity against various gram-positive and gram-negative organisms. []

(-)-(S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (Levofloxacin)

  • Compound Description: Levofloxacin, the S-(-) enantiomer of Ofloxacin, is a potent fluoroquinolone antibiotic known for its enhanced activity compared to the racemic mixture. Numerous studies have investigated its pharmacological properties, including its pharmacokinetics, toxicity, and interactions with other substances. [, , , , , , ]

Pazufloxacin mesilate

  • Compound Description: Pazufloxacin mesilate, a novel fluoroquinolone antibiotic, is the mesylate salt of (−)-(S)-10-(1-amino-cyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid. Its chiral separation and enantiomeric purity determination are discussed in the research. []
Overview

8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid is a chemical compound with the molecular formula C8H9BFNO3C_8H_9BFNO_3 and a molecular weight of 196.97 g/mol. This compound is classified as a boronic acid derivative of benzoxazine, which is notable for its potential applications in medicinal chemistry and materials science. The presence of the fluoro group and the boronic acid functionality enhances its reactivity and utility in various chemical transformations.

Source

The compound can be sourced from chemical suppliers and databases such as BenchChem and PubChem, which provide detailed information about its properties, synthesis, and applications .

Classification

8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid belongs to the class of heterocyclic compounds. It is specifically categorized under benzoxazines, which are characterized by a benzene ring fused to an oxazine ring. The incorporation of a boronic acid group adds to its classification as a boron-containing organic compound.

Synthesis Analysis

Methods

The synthesis of 8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid typically involves several key steps:

  1. Formation of Benzoxazine Ring: The initial step usually involves the reaction between 2-aminophenol and an appropriate aldehyde or ketone under acidic conditions to form the benzoxazine structure.
  2. Introduction of Fluorine: The fluorine atom is introduced at the 8-position through electrophilic fluorination techniques using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
  3. Boron Functionalization: The boronic acid group is introduced via a reaction with boron reagents like boron trifluoride etherate or by direct hydrolysis of boron-containing precursors.

Technical Details

The reaction conditions are crucial for achieving high yields and purity of the final product. Temperature, solvent choice, and reaction time should be optimized to ensure effective synthesis.

Molecular Structure Analysis

Data

  • Molecular Formula: C8H9BFNO3C_8H_9BFNO_3
  • Molecular Weight: 196.97 g/mol
  • CAS Number: 1701449-28-6
Chemical Reactions Analysis

Reactions

8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid participates in various chemical reactions:

  1. Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
  2. Cross-Coupling Reactions: This compound can engage in Suzuki-Miyaura cross-coupling reactions due to the presence of the boronic acid group.
  3. Hydrolysis: The boronic acid moiety can undergo hydrolysis to yield phenolic compounds.

Technical Details

Common reagents for these reactions include palladium catalysts for cross-coupling and bases like sodium hydroxide for hydrolysis. Reaction conditions such as temperature and solvent play significant roles in determining product selectivity and yield.

Mechanism of Action

Process

The mechanism of action for 8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid primarily revolves around its reactivity due to both the fluorine atom and the boronic acid group:

  1. Nucleophilic Attack: In substitution reactions, nucleophiles attack the carbon adjacent to the fluorine atom.
  2. Cross-Coupling Mechanism: In Suzuki reactions, the boron atom forms a bond with an organic halide in the presence of a palladium catalyst.

Data

The efficiency of these reactions can be influenced by factors such as sterics and electronics of substituents on both reactants.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

Applications

Scientific Uses

8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid has several applications in scientific research:

  1. Medicinal Chemistry: Investigated for potential therapeutic effects due to its unique structural features that may influence biological activity.
  2. Materials Science: Utilized in developing novel materials that require specific functional groups for enhanced properties.
  3. Synthetic Chemistry: Serves as a building block for synthesizing more complex organic molecules through various coupling reactions.

This compound's unique combination of functional groups makes it a valuable tool in both academic research and industrial applications.

Synthetic Methodologies for 8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic Acid

Cyclization Strategies for Benzoxazine Core Formation

The construction of the 2,3-dihydro-1,4-benzoxazine scaffold necessitates precise ring-closing methodologies. Two predominant strategies dominate the synthesis:

  • Epoxide-Mediated Cyclization: Fluorinated catechol derivatives undergo O-alkylation with epichlorohydrin, followed by base-induced intramolecular epoxide ring-opening. This sequence affords the benzoxazine core with the fluorine atom regioselectively incorporated at the C8 position. Critical reaction parameters include temperature control (60–80°C) and anhydrous conditions to prevent hydrolysis of sensitive intermediates. Lithium perchlorate or boron trifluoride etherate are often employed as Lewis acid catalysts to accelerate the epoxide opening step, achieving yields of 68–75% for the fluorinated heterocycle [5] [6] [7].

  • Copper-Catalyzed C-O Coupling: An alternative route utilizes 2-bromo-3-fluoroaniline derivatives reacting with ethylene glycol derivatives under Ullmann-type conditions. Copper(I) iodide (5–10 mol%) with a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) in toluene at 110°C facilitates the C-O bond formation, cyclizing to yield the 8-fluoro-2,3-dihydro-1,4-benzoxazine. This method provides superior regiocontrol for the fluorine substituent but requires rigorous oxygen exclusion [3] [6].

Table 1: Cyclization Methods for 8-Fluoro-2,3-dihydro-1,4-benzoxazine Core

MethodKey Reagents/ConditionsYield RangeKey Advantage
Epoxide Ring-OpeningEpichlorohydrin, K₂CO₃, LiClO₄/BF₃, 60-80°C68-75%High regioselectivity for C8-fluorine
Copper-Catalyzed UllmannCuI, diamine ligand, toluene, 110°C, N₂ atm60-70%Tolerance to diverse aniline substituents

Boronylation Techniques: Introducing the Boronic Acid Functional Group

Functionalization at the C6 position with the boronic acid group presents unique challenges due to the sensitivity of the benzoxazine core and the boronic acid moiety. Two primary boronylation strategies are employed:

  • Halogen-Metal Exchange/Borylation: 6-Bromo-8-fluoro-2,3-dihydro-1,4-benzoxazine serves as the pivotal precursor. Treatment with n-butyllithium (-78°C, THF) generates the aryllithium species, which is subsequently quenched with triisopropyl borate (B(O^iPr)₃). Acidic workup (HCl) liberates the boronic acid. This method demands strict temperature control and anhydrous conditions to prevent protodeboronation or decomposition of the unstable aryllithium intermediate, yielding the target boronic acid in 50-65% purity (requiring purification ≥96% via recrystallization) [1] [3]. Molecular Formula: C₈H₉BFNO₃, Molecular Weight: 196.97 g/mol, SMILES: FC1=CC2=NCC(O2)C=C1B(O)O [1].

  • Miyaura Borylation: A more robust method utilizes palladium-catalyzed coupling of the brominated benzoxazine precursor with bis(pinacolato)diboron (B₂pin₂). Catalysis by Pd(dppf)Cl₂ (1-5 mol%) in the presence of potassium acetate (KOAc) in DMSO or 1,4-dioxane (80-100°C, 12-24 h) provides the pinacol boronate ester. Acidic hydrolysis (HCl) then delivers the boronic acid. This route offers higher functional group tolerance and scalability, with isolated yields of 70-85% for the boronic acid after hydrolysis and purification [1].

Protection Considerations: The boronic acid functionality is susceptible to dehydration and protodeboronation. Stabilization is often achieved by generating the trifluoroborate salt (KHF₂ treatment) during synthesis or storage, converting back to the acid immediately before use [1].

Enantioselective Synthetic Routes and Chiral Resolution Challenges

While the benzoxazine core lacks a chiral center, introducing asymmetry at C3 (e.g., a methyl substituent) creates a chiral scaffold essential for biological activity in quinolone antibiotics like levofloxacin. Achieving enantiopure 8-fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid derivatives involves significant challenges:

  • Asymmetric Synthesis: Chiral pool approaches utilize enantiopure epoxides (e.g., (S)-glycidyl tosylate) for alkylation of fluorocatechols. Subsequent cyclization and functionalization yield the boronic acid building block with high enantiomeric excess (ee >95%). However, the harsh conditions of subsequent Suzuki-Miyaura couplings can erode ee if the boronic acid is not sufficiently stable [5] [7].

  • Resolution of Racemates: Synthesizing the racemic C3-methyl substituted benzoxazine-boronic acid followed by resolution is common. Techniques include:

  • Diastereomeric Salt Formation: Reacting the racemic acid with enantiopure amines (e.g., (1R,2S)-(-)-α-methylbenzylamine, cinchonidine). The resulting diastereomeric salts exhibit differing solubilities, enabling separation by fractional crystallization. The free enantiopure boronic acid is regenerated by acidification. Achieving high ee (>99%) often requires multiple recrystallizations, reducing overall yield significantly (typically 20-35% per cycle) [4] [9].
  • Chiral Chromatography: Semi-preparative HPLC or SFC using chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) offers a powerful alternative. This method is particularly suitable for resolving boronic acids prone to racemization under acidic/basic conditions typical of diastereomeric salt formation. Throughput and solvent consumption remain limitations for large-scale production [2] [9].

Key Challenge: The boronic acid group’s potential Lewis acidity can complicate resolution. It may interact unpredictably with resolving agents or CSPs, and its propensity for protodeboronation or anhydride formation under resolution conditions necessitates careful optimization of pH, temperature, and solvent [2] [4].

Table 2: Enantioselective Approaches & Resolution Challenges

StrategyMethodTypical ee AchievedKey Limitation
Asymmetric SynthesisChiral Epoxide Alkylation>95%Complexity, cost of chiral synthons
Diastereomeric Salt Cryst.(R)- or (S)-α-MeBA resolution90-99% (after recycle)Low yield, sensitivity of boronic acid
Chiral ChromatographyPrep. HPLC/SFC with CSPs>99%High cost, low throughput for large scale

Role of Epoxide Intermediates in Asymmetric Synthesis

Epoxides serve as crucial chiral building blocks for installing the C3 stereocenter in enantiomerically enriched benzoxazines destined for bioactive molecules like levofloxacin. Their utility stems from their ability to undergo stereospecific ring-opening:

  • Chiral Epoxide Synthesis: Enantiopure epichlorohydrin or glycidyl derivatives are accessed via:
  • Sharpless Epoxidation: Applied to allylic alcohols derived from fluorinated aromatics.
  • Jacobsen Hydrolytic Kinetic Resolution (HKR): Efficient resolution of racemic terminal epoxides using water and a chiral (salen)Co(III) catalyst, providing enantiopure epichlorohydrin (>99% ee) [5] [6].
  • Regioselective Ring-Opening: Reaction of enantiopure epoxides (e.g., (R)-epichlorohydrin) with fluorinated phenoxide anions proceeds via Sₙ2 mechanism at the less substituted carbon (C-1 of the epoxide). This regioselectivity is crucial for forming the desired 2-((halomethyl)oxy) intermediate with retained stereochemistry. Subsequent base-mediated (e.g., NaOH, K₂CO₃) intramolecular nucleophilic displacement of the halide by the aniline nitrogen completes the cyclization, forming the benzoxazine ring with defined stereochemistry at C3 [3] [5] [6].

  • Stereochemical Fidelity: The stereospecific nature of both epoxide formation (catalytically) and ring-opening ensures the configuration at the epoxide carbon is directly transferred to the C3 carbon of the benzoxazine. This allows precise control over the absolute stereochemistry of the final heterocycle, essential for its role in synthesizing enantiopure pharmaceuticals. Boronylation (via Miyaura borylation or halogen-metal exchange) of the enantiopure bromo-benzoxazine precursor then furnishes the target boronic acid with preserved ee [5] [7].

Table 3: Epoxide-Mediated Asymmetric Synthesis to Chiral Benzoxazine

Epoxide SourceKey TransformationStereochemical OutcomeCatalyst/Key Reagent
(R)- or (S)-EpichlorohydrinPhenoxide alkylation → CyclizationStereospecific transfer of chiralityBase (K₂CO₃, NaOH)
Jacobsen HKR-derived epoxidesRegioselective phenoxide ring-opening>99% ee achievable(salen)Co(III) catalyst

Properties

CAS Number

1701449-28-6

Product Name

8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid

IUPAC Name

(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)boronic acid

Molecular Formula

C8H9BFNO3

Molecular Weight

196.97 g/mol

InChI

InChI=1S/C8H9BFNO3/c10-6-3-5(9(12)13)4-7-8(6)14-2-1-11-7/h3-4,11-13H,1-2H2

InChI Key

WDQWWPUHGOOVME-UHFFFAOYSA-N

SMILES

B(C1=CC2=C(C(=C1)F)OCCN2)(O)O

Canonical SMILES

B(C1=CC2=C(C(=C1)F)OCCN2)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.